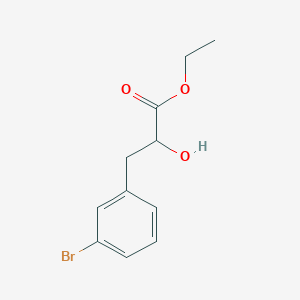
Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate
Vue d'ensemble
Description
Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate is a chemical compound with the CAS Number: 40640-97-9 . It has a molecular weight of 257.13 . The IUPAC name for this compound is ethyl 3-(3-bromophenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate is 1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Chemical Reactions Analysis
Ethers, which include compounds like Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate, are known to undergo cleavage of the C–O bond when exposed to strong acids . This cleavage can occur via S_N1, S_N2, or E1 reaction mechanisms, depending on the strong acid used and the type of substituents attached to the ether .Physical And Chemical Properties Analysis
Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate is a liquid at room temperature . It has a boiling point of 303.4°C at 760 mmHg . The compound has a flash point of 137.3°C .Applications De Recherche Scientifique
Enzymatic Hydrolysis and Ultrasound Application
Research has explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using various enzymes. The study highlighted the application of ultrasound bath as a means to decrease the reaction time of enzymatic hydrolysis without significantly altering the yield or enantiomeric excess of reaction products. This suggests a potential application in optimizing chemical processes for efficiency and selectivity (Ribeiro, Passaroto, & Brenelli, 2001).
Catalytic Reactions and Molecular Docking
Another study involved the synthesis of novel pyrazoline derivatives from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate and various hydrazines. These compounds were investigated for their inhibitory effects on certain isozymes and enzymes, with in silico studies performed to understand their interaction with receptors. This research indicates the compound's utility in synthesizing biologically active molecules and understanding their molecular interactions (Turkan et al., 2019).
Hydroesterification and Hydrogenation Processes
The development of palladium-catalyzed hydroesterification of vinyl arenes to access 3-arylpropanoate esters showcases the compound's potential role in creating precursors for valuable chemicals. This method highlights the compound's relevance in organic synthesis, offering a route to produce hydrocinnamic acid and related esters with high yield and regioselectivity (Deng et al., 2022).
Arylation and Heterocycle Formation
Ethyl 3-aryl-2-bromopropanoates have been utilized in the synthesis of heterocycles, demonstrating the compound's utility in creating pharmacologically relevant structures. These compounds undergo reactions leading to the formation of various heterocyclic compounds, indicating their significance in medicinal chemistry and drug synthesis (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 3-(3-bromophenyl)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPQTQYUTZHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





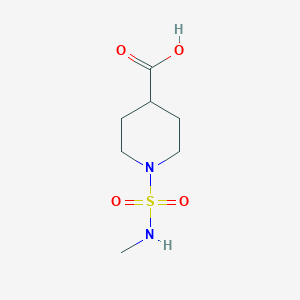
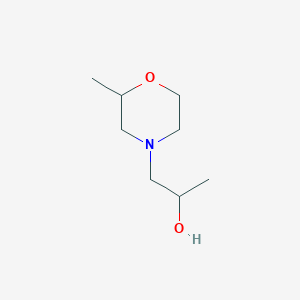
![2-cyano-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B1530230.png)
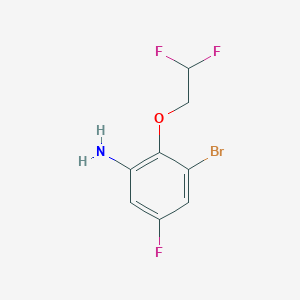


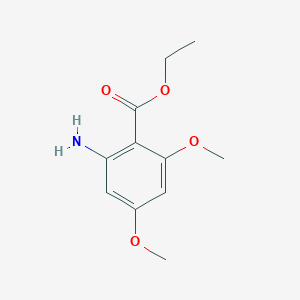
![butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1530239.png)
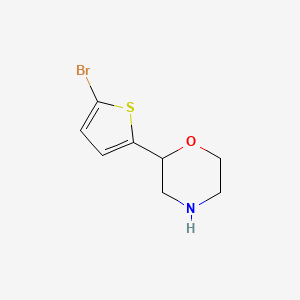
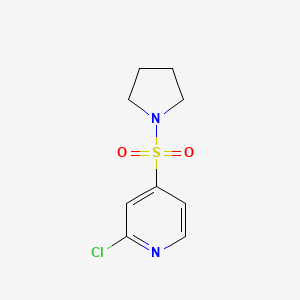
![1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1530243.png)
